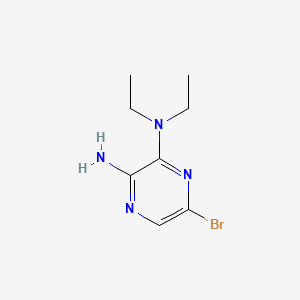

2-Amino-5-bromo-3-(diethylamino)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-N,3-N-diethylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN4/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBXLNNIEQKSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671901 | |

| Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912773-09-2 | |

| Record name | 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Amino-5-bromo-3-(diethylamino)pyrazine" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-Amino-5-bromo-3-(diethylamino)pyrazine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides well-reasoned extrapolations based on closely related analogs. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and similar substituted pyrazines in drug discovery and medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to serve as a versatile template for substitution have made it a focal point in the design of novel therapeutics. Substituted aminopyrazines, in particular, have garnered significant attention as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. This compound (CAS No. 912773-09-2) is a member of this class of compounds, and its structure suggests its potential as a valuable intermediate in the synthesis of targeted therapies. The presence of amino, bromo, and diethylamino groups provides multiple points for further chemical modification, allowing for the exploration of structure-activity relationships in drug design.

Physicochemical and Spectral Properties

Quantitative data for this compound is not extensively reported. The following table summarizes its known properties along with data for structurally similar analogs to provide a comparative reference.

| Property | This compound | 2-Amino-5-bromo-3-(ethylamino)pyrazine | 2-Amino-5-bromo-3-(methylamino)pyrazine |

| CAS Number | 912773-09-2[1] | 117719-10-5 | 55635-63-7 |

| Molecular Formula | C8H13BrN4[1] | C6H9BrN4 | C5H7BrN4 |

| Molecular Weight | 245.12 g/mol [1] | 217.07 g/mol | 203.04 g/mol |

| Appearance | Not specified (likely solid) | Not specified (likely solid) | Solid |

| Boiling Point | 349.4°C (Predicted) | 329°C (Predicted) | Not available |

| Melting Point | Not available | Not available | 132-137 °C |

| Purity | Typically >95% (commercial) | Typically >97% (commercial) | 97% (commercial) |

| Storage | 2-8°C | 2-8°C | Not specified |

Note: Some data for the target compound and its ethylamino analog are predicted and should be confirmed experimentally.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned to proceed from a commercially available starting material such as 2-aminopyrazine through a two-step process involving bromination followed by nucleophilic aromatic substitution.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on the synthesis of similar compounds and requires experimental optimization.

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-aminopyrazine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Bromination: Cool the solution to 0°C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (2.1 eq.) in the same solvent to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of this compound

-

Reaction Setup: In a sealed tube, dissolve 2-amino-3,5-dibromopyrazine (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF.

-

Nucleophilic Substitution: Add diethylamine (1.1-1.5 eq.) and a suitable base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the final product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain this compound.

Mandatory Visualizations

Logical Relationship of Synthesis Steps

Caption: Logical flow of the proposed synthetic pathway.

Biological Activity and Applications

While no specific biological data has been published for this compound, its structural features strongly suggest its utility as an intermediate in the synthesis of kinase inhibitors. The pyrazine core is a well-established scaffold for targeting the ATP-binding site of various kinases.

Potential as a Kinase Inhibitor Intermediate

Several potent and selective kinase inhibitors are based on the pyrazine scaffold. The 2-amino group can act as a key hydrogen bond donor, while the 5-bromo position offers a site for further modification, for instance, through cross-coupling reactions to introduce larger aromatic or heteroaromatic moieties that can interact with other regions of the kinase active site. The 3-(diethylamino) group can influence solubility and potentially interact with the solvent-exposed region of the kinase.

Hypothetical Kinase Signaling Pathway Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this pyrazine scaffold. For instance, many cancers exhibit dysregulation of the PI3K/AKT/mTOR pathway.

Caption: Hypothetical inhibition of the AKT signaling pathway.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. Based on the analysis of its structural analogs, it is likely a valuable intermediate for the synthesis of novel kinase inhibitors. This guide provides a foundational framework for its synthesis and potential applications. Further experimental work is necessary to fully characterize this compound and to explore its potential in the development of new therapeutic agents. Researchers are encouraged to use the proposed protocols as a starting point for their investigations and to contribute to the public knowledge base on this and related compounds.

References

An In-depth Technical Guide to 2-Amino-5-bromo-3-(diethylamino)pyrazine

CAS Number: 912773-09-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-(diethylamino)pyrazine is a substituted pyrazine derivative that holds significance as a key intermediate in the synthesis of complex heterocyclic compounds.[1][2] Its structural features, including an amino group, a bromine atom, and a diethylamino group, make it a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.[1] The pyrazine core is a well-established scaffold in drug discovery, known for its ability to participate in crucial hydrogen bonding interactions within the ATP-binding sites of kinases.[3] This guide provides a comprehensive overview of the available technical data for this compound, including its properties, a putative synthesis protocol, and its potential role in the development of targeted therapeutics.

Core Molecular Data

Limited publicly available data exists for this specific compound. The following table summarizes the key physicochemical properties gathered from various chemical supplier databases.

| Property | Value | Reference(s) |

| CAS Number | 912773-09-2 | [1][4] |

| Molecular Formula | C₈H₁₃BrN₄ | [1][4] |

| Molecular Weight | 245.12 g/mol | [1] |

| Boiling Point | 349.4 °C (Predicted) | [1] |

| Primary Application | Intermediate in pharmaceutical synthesis | [1] |

Experimental Protocols

Putative Synthesis of this compound

The synthesis likely involves a multi-step process starting from a commercially available pyrazine derivative. A potential synthetic workflow is outlined below.

References

"2-Amino-5-bromo-3-(diethylamino)pyrazine" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 2-Amino-5-bromo-3-(diethylamino)pyrazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents a generalized synthetic approach and a conceptual workflow for its application in drug discovery, based on established principles for similar pyrazine derivatives.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citation(s) |

| Molecular Formula | C₈H₁₃BrN₄ | [1][2] |

| Molecular Weight | 245.12 g/mol | [1] |

| CAS Number | 912773-09-2 | [1][2] |

Synthetic Protocol: A Generalized Approach

Disclaimer: This protocol is illustrative and has not been experimentally validated for this specific compound. It is based on the synthesis of structurally related compounds such as 2-amino-3-bromo-5-methylpyrazine.[3] Optimization and safety assessments are required before implementation.

Objective: To synthesize this compound from a suitable aminopyrazine precursor.

Reaction Scheme (Hypothetical):

Starting Material: 2,3-diaminopyrazine -> Step 1: Diethylamination -> Step 2: Bromination

Materials:

-

2,3-Diamino-5-bromopyrazine (as a potential starting material)

-

Diethylamine

-

A suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

-

An appropriate solvent (e.g., Dichloromethane (DCM), Acetonitrile)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware and safety equipment

Experimental Procedure (Generalized):

-

Selective Diethylamination:

-

Dissolve the starting aminopyrazine in a suitable anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the non-nucleophilic base to the reaction mixture.

-

Slowly add diethylamine to the mixture. The reaction may be performed at room temperature or require heating, depending on the reactivity of the substrate.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Bromination:

-

Once the initial amination is complete, cool the reaction mixture in an ice bath.

-

Dissolve the brominating agent (e.g., NBS) in the reaction solvent and add it dropwise to the cooled mixture. The regioselectivity of the bromination will be directed by the existing amino and diethylamino groups.

-

Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) until the starting material is consumed, as indicated by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium thiosulfate solution if bromine was used).

-

Perform an aqueous work-up to remove inorganic byproducts. Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Application in Drug Discovery: A Conceptual Workflow

While specific signaling pathways involving this compound are not documented, its structural features are characteristic of intermediates used in the synthesis of kinase inhibitors.[1][4] The following diagram illustrates a conceptual workflow for how this compound could be utilized in a drug discovery program targeting kinases.

Caption: Conceptual workflow for the use of this compound in kinase inhibitor discovery.

This diagram outlines a logical progression from using the title compound as a chemical starting material, or "building block," through various stages of a typical drug discovery pipeline. The bromine atom provides a reactive handle for introducing diverse chemical functionalities via cross-coupling reactions, enabling the generation of a library of related compounds. This library can then be screened against a panel of protein kinases to identify "hits," which are subsequently optimized through iterative cycles of synthesis and biological testing (Structure-Activity Relationship studies) to develop a potent and selective preclinical candidate.

References

Spectroscopic and Analytical Profile of 2-Amino-5-bromo-3-(diethylamino)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of the novel pyrazine derivative, 2-Amino-5-bromo-3-(diethylamino)pyrazine (CAS No. 912773-09-2). Due to the limited availability of direct experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. These predictions are based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction

This compound is a substituted pyrazine with the molecular formula C8H13BrN4 and a molecular weight of 245.12 g/mol .[1][2] The pyrazine core is a key structural motif in numerous biologically active molecules and approved pharmaceuticals. The unique substitution pattern of this compound, featuring an amino group, a bromine atom, and a diethylamino group, suggests potential applications in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for any further development. This guide outlines the expected spectroscopic signatures that will be crucial for its unambiguous identification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related pyrazine and pyridine derivatives, as well as the fundamental principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Singlet | 1H | Pyrazine C6-H |

| ~ 4.5 - 5.0 | Broad Singlet | 2H | -NH₂ |

| ~ 3.4 - 3.6 | Quartet | 4H | -N(CH₂CH₃)₂ |

| ~ 1.1 - 1.3 | Triplet | 6H | -N(CH₂CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | Pyrazine C2 |

| ~ 145 - 150 | Pyrazine C3 |

| ~ 120 - 125 | Pyrazine C5 |

| ~ 130 - 135 | Pyrazine C6 |

| ~ 40 - 45 | -N(CH₂CH₃)₂ |

| ~ 12 - 15 | -N(CH₂CH₃)₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 in an approximate 1:1 ratio).

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 244/246 | [M]⁺, Molecular ion peak with bromine isotopes |

| 229/231 | [M - CH₃]⁺ |

| 215/217 | [M - C₂H₅]⁺ |

| 165 | [M - Br]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H stretching (Amino group) |

| 3050 - 3000 | Weak | Aromatic C-H stretching |

| 2970 - 2850 | Medium | Aliphatic C-H stretching (Ethyl groups) |

| 1640 - 1600 | Strong | N-H bending (Amino group) |

| 1580 - 1450 | Medium-Strong | C=C and C=N stretching (Pyrazine ring) |

| 1200 - 1000 | Strong | C-N stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 600 - 500 | Medium | C-Br stretching |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small organic molecules. Electrospray Ionization (ESI) is a softer ionization technique that can also be used.[4][5]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

Thin Film: Dissolve a small amount of the solid sample in a volatile solvent, apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[6]

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel compound such as this compound.

References

- 1. This compound - CAS:912773-09-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 912773-09-2 [amp.chemicalbook.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-bromo-3-(diethylamino)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the heterocyclic compound 2-Amino-5-bromo-3-(diethylamino)pyrazine. Due to the limited availability of public data for this specific molecule, this guide combines established principles of pharmaceutical analysis with data from structurally similar compounds to provide a robust framework for its handling, formulation, and development.

Introduction

This compound, with the CAS Number 912773-09-2, belongs to the pyrazine class of compounds. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in numerous FDA-approved drugs. The unique substitution pattern of this compound, featuring an amino, a bromo, and a diethylamino group, suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors. An understanding of its solubility and stability is paramount for its effective application in research and drug development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 912773-09-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₁₃BrN₄ | Chemical Supplier Catalogs |

| Molecular Weight | 245.12 g/mol | Calculated |

| Appearance | Inferred to be a solid at room temperature | General properties of similar compounds |

| Purity | Typically >95% | [1] |

Solubility Profile

Qualitative Solubility:

Based on the functional groups present, the compound is predicted to be:

-

Soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Moderately soluble in alcohols such as methanol and ethanol.

-

Slightly soluble to insoluble in water and non-polar solvents like hexane.

Quantitative Solubility Data (Analogous Compound)

The following table presents quantitative solubility data for a structurally related compound, 2-Methylamino-5-chlorobenzophenone, which serves as an illustrative example.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethylformamide (DMF) | 2 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 3 | Not Specified |

| Ethanol | 3 | Not Specified |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | Not Specified |

Data for 2-Methylamino-5-chlorobenzophenone (CAS 1022-13-5) obtained from a commercial supplier[2].

Stability Profile

The stability of a compound under various environmental conditions is crucial for determining its shelf-life, storage requirements, and degradation pathways. Stability testing for APIs is typically conducted under conditions of elevated temperature, humidity, and light exposure, as well as at different pH values.

Thermal Stability:

Brominated aromatic compounds can be susceptible to thermal degradation. It is anticipated that at elevated temperatures, this compound may undergo dehalogenation or decomposition of its side chains.

Photostability:

Nitrogen-containing heterocyclic compounds can be sensitive to UV and visible light, potentially leading to photodegradation. Photostability testing is essential to determine the need for light-protective packaging.

pH-Dependent Stability (Hydrolytic Stability):

The amino groups on the pyrazine ring may impart pH-dependent stability. The compound's stability in aqueous solutions at various pH levels should be evaluated to understand its behavior in physiological environments and during aqueous-based formulation processes.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard industry practices and can be adapted as needed.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60-80 °C for a specified time.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60-80 °C for a specified time.

-

Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for an extended period.

-

Photodegradation: Expose the compound (in solid and solution form) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Analysis: Analyze the stressed samples at various time points using the developed HPLC method to determine the extent of degradation and identify any degradation products.

Visualizations

A plausible synthetic route for this compound can be conceptualized starting from 2-amino-3,5-dibromopyrazine. This pathway involves a nucleophilic aromatic substitution reaction.

Caption: A potential synthetic pathway for this compound.

The following diagram illustrates a typical workflow for conducting forced degradation studies as part of a comprehensive stability assessment.

Caption: A general experimental workflow for the stability testing of an active pharmaceutical ingredient.

Conclusion

While specific experimental data for this compound remains limited, this guide provides a comprehensive framework for its characterization based on established scientific principles and data from analogous compounds. The provided protocols for solubility and stability testing offer a clear path for researchers to generate the necessary data for their specific applications. The anticipated solubility in polar organic solvents and potential for degradation under harsh conditions highlight the importance of careful experimental design in the handling and formulation of this promising heterocyclic compound.

References

The Potential Biological Activities of 2-Amino-5-bromo-3-(diethylamino)pyrazine: A Technical Guide for Researchers

Executive Summary

This technical guide explores the potential biological activities of the heterocyclic compound 2-Amino-5-bromo-3-(diethylamino)pyrazine. While direct biological data for this specific molecule is limited in publicly accessible literature, its structural features strongly suggest its primary role as a key intermediate in the synthesis of potent kinase inhibitors. Pyrazine derivatives are a well-established class of compounds with significant therapeutic potential, particularly in oncology. This document will focus on the likely application of this compound as a precursor for Aurora kinase inhibitors, a prominent target in cancer therapy. We will detail the relevant signaling pathways, provide quantitative data for analogous compounds, and present detailed experimental protocols for assessing biological activity.

Introduction: The Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with the ATP-binding pocket of various protein kinases.[1] Structural modifications to the pyrazine core can significantly influence the pharmacological properties of the resulting compounds.[1] The subject of this guide, this compound, possesses key functional groups—an amino group, a bromine atom, and a diethylamino group—that make it a versatile building block for creating libraries of kinase inhibitors. The bromine atom, in particular, serves as a convenient handle for cross-coupling reactions to introduce further chemical diversity.

A significant body of research has focused on pyrazine-based compounds as inhibitors of Aurora kinases, a family of serine/threonine kinases that are crucial regulators of mitosis.[2] Overexpression of Aurora kinases is a hallmark of many human cancers, making them attractive targets for anticancer drug development.[2]

Synthetic Pathway from 2-Amino-5-bromopyrazine Derivatives to Kinase Inhibitors

While a specific synthesis starting from this compound is not explicitly detailed in the reviewed literature, a general and representative synthetic workflow for creating kinase inhibitors from similar 2-amino-5-bromopyrazine precursors can be extrapolated from patent literature. A common strategy involves a Suzuki or other palladium-catalyzed cross-coupling reaction at the bromine position, followed by further functionalization.

Below is a conceptual workflow illustrating the synthesis of a generic pyrazine-based kinase inhibitor from a 2-amino-5-bromopyrazine starting material.

The Aurora Kinase Signaling Pathway

The Aurora kinase family, comprising Aurora A, B, and C, are key regulators of cell division. Their inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells. A simplified representation of the Aurora kinase signaling pathway is depicted below.

Quantitative Data: Biological Activities of Representative Pyrazine-Based Aurora Kinase Inhibitors

While IC50 values for compounds directly synthesized from this compound are not available, the following table summarizes the inhibitory activities of several well-characterized pyrazine-based Aurora kinase inhibitors against Aurora A and Aurora B, as well as their cellular effects.

| Compound Name/ID | Target(s) | IC50 (nM) - Aurora A | IC50 (nM) - Aurora B | Cellular IC50 (nM) - Proliferation | Reference |

| SNS-314 | Pan-Aurora | 9 | 31 | 1.8 - 24.4 | [3] |

| AMG 900 | Pan-Aurora | 5 | 4 | 0.7 - 5.3 | [3] |

| PF-03814735 | Aurora A/B | 5 | 0.8 | 42 - 150 | [3] |

| Imidazo-[1,2-a]-pyrazine (1) | Aurora A/B | - | - | 250 | [4] |

| SCH 1473759 (12k) | Aurora A/B | Kd = 0.02 | Kd = 0.03 | 6 | [4] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd represents the dissociation constant. Cellular IC50 values represent the concentration required to inhibit cell proliferation by 50%.

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay for Aurora Kinase Activity

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Detailed Methodology:

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[5]

-

Dilute the Aurora kinase (e.g., Aurora A or B) and substrate (e.g., Kemptide) in the kinase buffer.

-

Prepare serial dilutions of the test compound (dissolved in DMSO) in the kinase buffer.

-

Prepare the ATP solution in the kinase buffer.

-

-

Kinase Reaction :

-

Signal Detection :

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

-

Incubate at room temperature for 40 minutes.[6]

-

Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP.[6]

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Cell-Based Assay: Western Blot for Phospho-Histone H3 (Ser10)

This assay is used to determine the in-cell efficacy of Aurora B inhibitors by measuring the phosphorylation of its downstream target, Histone H3.

Detailed Methodology:

-

Cell Culture and Treatment :

-

Seed a suitable cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction :

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification :

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer :

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

-

Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.[7]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane three times with TBST.

-

For a loading control, the membrane can be stripped and re-probed with an antibody for total Histone H3.

-

-

Detection :

-

Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative levels of phospho-Histone H3.

-

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel kinase inhibitors. Based on the extensive research into pyrazine-based compounds, it is highly probable that derivatives of this molecule will exhibit potent inhibitory activity against key oncogenic kinases, such as the Aurora kinases. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to investigate the biological activities of novel compounds synthesized from this versatile precursor. Further structure-activity relationship (SAR) studies, building upon the pyrazine core, will be instrumental in developing next-generation targeted cancer therapies.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2008038010A1 - Pyrazine derivatives and their use in therapy - Google Patents [patents.google.com]

- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

The 2-Amino-5-bromo-3-(diethylamino)pyrazine Scaffold: A Technical Guide to a Versatile Kinase Inhibitor Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic scaffolds, the 2-aminopyrazine core has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of a wide range of protein kinases. This technical guide focuses on the "2-Amino-5-bromo-3-(diethylamino)pyrazine" scaffold, a representative structure that embodies the key features of this promising class of inhibitors. While specific public domain data on this exact molecule is limited, this document will provide an in-depth analysis of the broader 2-aminopyrazine class, using data from closely related analogs to illustrate the potential and versatility of this scaffold in kinase inhibitor design. We will delve into its structure-activity relationships, target kinase profiles, quantitative inhibitory data, detailed experimental protocols for its evaluation, and the key signaling pathways it can modulate.

The 2-aminopyrazine ring system is a critical pharmacophore that often functions as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. Substitutions at the 3, 5, and 6 positions of the pyrazine ring allow for extensive chemical exploration to achieve potency and selectivity. The 3-(diethylamino) group can influence solubility and interact with the solvent-exposed region of the kinase, while the 5-bromo substituent can serve as a handle for further chemical modification or engage in halogen bonding interactions within the ATP-binding site.

Target Kinase Families and Structure-Activity Relationships

Derivatives of the 2-aminopyrazine scaffold have been shown to inhibit a diverse array of kinases, playing critical roles in cell cycle regulation, signal transduction, and immune responses. The versatility of this scaffold allows for the development of inhibitors targeting specific kinase families through judicious modification of its substitution pattern.

Key Target Kinases:

-

NIMA-related Kinase 2 (Nek2): A crucial regulator of centrosome separation and mitotic progression. Inhibition of Nek2 is a potential therapeutic strategy for various cancers.[1][2][3]

-

Janus Kinases (JAKs): A family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) that mediate signaling by numerous cytokines and growth factors, making them key targets for inflammatory diseases and hematological malignancies.[4][5][6][7]

-

Activin Receptor-Like Kinase 2 (ALK2/ACVR1): A BMP type I receptor kinase. Gain-of-function mutations in ALK2 are the cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder. Selective ALK2 inhibitors are therefore of significant therapeutic interest.[8][9]

-

Checkpoint Kinase 1 (CHK1): A key serine/threonine kinase in the DNA damage response (DDR) pathway. CHK1 inhibitors are being investigated as agents that can potentiate the efficacy of chemotherapy and radiation.[10]

The structure-activity relationship (SAR) of 2-aminopyrazine derivatives is highly dependent on the specific kinase being targeted. Generally, the 2-amino group is essential for hinge binding. Modifications at the 3-position with various amino substituents can modulate potency and selectivity. The substituent at the 5-position often projects into the hydrophobic pocket of the ATP-binding site, and its nature significantly impacts the inhibitor's affinity and kinase selectivity.

Quantitative Data on 2-Aminopyrazine Derivatives

The following tables summarize the in vitro inhibitory activity of various 2-aminopyrazine derivatives against key kinase targets. This data is compiled from publicly available research and illustrates the potential of this scaffold.

Table 1: Inhibitory Activity against Nek2 Kinase

| Compound ID | Modification from Core Scaffold | IC50 (nM) | Assay Type | Reference |

| Compound 31 | Piperidine substitution | 230 | Biochemical | [11] |

| (R)-21 | Aminopyridine hinge-binder | 22 | Biochemical | [11] |

| AP-1 | Aminopyrazine scaffold | 870 | Biochemical | [12] |

Table 2: Inhibitory Activity against JAK Family Kinases

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Compound 34 | JAK1 | 3 | Biochemical | [10] |

| Compound 34 | JAK2 | 8.5 | Biochemical | [10] |

| Compound 34 | TYK2 | 7.7 | Biochemical | [10] |

| Compound 11g | JAK2 | 6.5 | Biochemical | [5] |

| Compound 14l | JAK2 | 1.8 | Biochemical | [4] |

Table 3: Inhibitory Activity against ALK2 Kinase

| Compound ID | Modification from Core Scaffold | IC50 (nM) | Assay Type | Reference |

| Compound 23 | 2-aminopyrazine-3-carboxamide | <10 | Biochemical | [8] |

| K02288 | 2-aminopyridine scaffold | 1.1 | Biochemical | [13] |

Table 4: Inhibitory Activity against CHK1 Kinase

| Compound ID | Modification from Core Scaffold | IC50 (nM) | Assay Type | Reference |

| SRA737 (CCT245737) | 2-aminopyrazine derivative | 1.4 | Biochemical | [10] |

Experimental Protocols

Detailed and robust experimental protocols are critical for the evaluation of kinase inhibitors. Below are representative methodologies for key assays used to characterize 2-aminopyrazine-based inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a generic Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency (IC50) of a test compound against a target kinase.

1. Objective: To quantify the half-maximal inhibitory concentration (IC50) of a 2-aminopyrazine derivative against a specific protein kinase.

2. Materials:

-

Recombinant full-length or kinase domain of the target kinase.

-

Biotinylated peptide substrate.

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

-

384-well low-volume white assay plates.

-

Test compound (e.g., a 2-aminopyrazine derivative) serially diluted in DMSO.

-

Positive control (e.g., a known inhibitor like staurosporine).

-

Negative control (DMSO).

3. Method:

-

Prepare a serial dilution of the test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM.

-

In the 384-well plate, add 2 µL of kinase buffer.

-

Add 1 µL of the compound dilutions, positive control, or negative control (DMSO) to the appropriate wells.

-

Add 2 µL of a solution containing the target kinase in kinase assay buffer to each well.

-

Gently mix and incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP (at a concentration close to the Km for the kinase) in kinase assay buffer.

-

Incubate the reaction mixture for 60-120 minutes at room temperature.

-

Stop the reaction by adding 10 µL of HTRF detection buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.

4. Data Analysis:

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol describes a method to quantify the binding of a test compound to its target kinase within living cells.

1. Objective: To determine the apparent affinity (IC50) of a 2-aminopyrazine derivative for its target kinase in a cellular context.

2. Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression vector encoding the target kinase fused to NanoLuc® luciferase.

-

NanoBRET™ Kinase Tracer.

-

Opti-MEM® I Reduced Serum Medium.

-

96-well white assay plates.

-

Test compound serially diluted in DMSO.

-

Transfection reagent (e.g., FuGENE® HD).

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

3. Method:

-

Seed HEK293 cells in a 96-well plate at an appropriate density.

-

Transfect the cells with the NanoLuc®-kinase fusion vector and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in Opti-MEM®.

-

Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM®.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Immediately add the tracer working solution to all wells.

-

Equilibrate the plate at 37 °C in a 5% CO2 incubator for 2 hours.

-

Prepare the NanoBRET™ Nano-Glo® detection reagent according to the manufacturer's protocol, containing the substrate and extracellular inhibitor.

-

Add the detection reagent to all wells.

-

Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence (450 nm for NanoLuc® donor and 600 nm for tracer acceptor).

4. Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission (600 nm) by the donor emission (450 nm).

-

Convert the ratios to milliBRET units (mBU) by multiplying by 1000.

-

Plot the mBU values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the biological context in which these inhibitors function is crucial for understanding their mechanism of action and therapeutic potential. The following diagrams, rendered in DOT language, illustrate key signaling pathways modulated by kinases targeted by the 2-aminopyrazine scaffold, as well as a general workflow for inhibitor screening.

Signaling Pathways

Caption: The Nek2 signaling pathway at the G2/M transition, a target for 2-aminopyrazine inhibitors.

Caption: The JAK-STAT signaling pathway, a key target for immunomodulatory 2-aminopyrazine drugs.

Caption: The ALK2/BMP signaling pathway, implicated in FOP and targeted by 2-aminopyrazine inhibitors.

Caption: The ATR-CHK1 DNA damage response pathway, where 2-aminopyrazine inhibitors can act as sensitizers.

Experimental Workflow

Caption: A generalized workflow for the screening and development of 2-aminopyrazine kinase inhibitors.

Conclusion

The 2-aminopyrazine scaffold, represented here by the "this compound" core, is a highly versatile and valuable starting point for the design of potent and selective kinase inhibitors. Its favorable interactions with the kinase hinge region, coupled with the extensive possibilities for synthetic modification at multiple positions, have led to the development of inhibitors against a wide range of therapeutically relevant kinases. The data and protocols presented in this guide provide a comprehensive overview for researchers in the field, highlighting the potential of this scaffold and offering a practical framework for the discovery and characterization of novel 2-aminopyrazine-based kinase inhibitors. Further exploration of this chemical space is warranted and holds significant promise for the development of next-generation targeted therapies.

References

- 1. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-5-bromo-3-(diethylamino)pyrazine Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous clinically approved and investigational drugs. Among the vast landscape of pyrazine derivatives, 2-aminopyrazine moieties, in particular, have garnered significant attention as versatile building blocks for the synthesis of potent kinase inhibitors. This technical guide focuses on the derivatives and analogues of 2-Amino-5-bromo-3-(diethylamino)pyrazine , a key intermediate for the development of targeted therapeutics. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a special emphasis on their role as kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and application in a research and development setting.

Introduction: The Significance of the 2-Aminopyrazine Scaffold

Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This structural motif is present in a wide range of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. The 2-aminopyrazine core, in particular, has proven to be a highly effective scaffold for the development of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The 2-aminopyrazine scaffold can mimic the adenine core of ATP, enabling compounds to bind to the ATP-binding site of kinases and inhibit their activity. The substituents on the pyrazine ring can be readily modified to achieve high potency and selectivity for specific kinases. The core compound of this guide, This compound (CAS No. 912773-09-2), is a strategically functionalized intermediate. The amino group at the 2-position and the diethylamino group at the 3-position can engage in crucial hydrogen bonding interactions with the kinase hinge region, while the bromine atom at the 5-position provides a convenient handle for introducing further diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthesis of this compound Derivatives

The synthesis of kinase inhibitors from this compound typically involves a convergent strategy where the core is coupled with various aromatic and heteroaromatic fragments. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.

A general synthetic workflow for the preparation of derivatives is outlined below.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the palladium catalyst (0.05 equivalents) to the flask under the inert atmosphere.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-amino-3-(diethylamino)pyrazine derivative.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of 2-aminopyrazine have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Aurora Kinases, and Nek2. The SAR for these derivatives highlights the importance of specific structural features for achieving high potency and selectivity.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been identified as potent FGFR inhibitors.[1][2] Although not directly derived from this compound, the SAR of these compounds provides valuable insights.

| Compound | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |

| 18d | (morpholin-4-yl)-methylene | - | 600 | 480 | - |

| 18g | pyrrole-1-methylene | - | 380 | - | - |

| 18i | 4-methylpiperazin-1-yl)-methylene | 79 | 26 | 23 | 68 |

Data is illustrative and based on published research on analogous compounds.[1][2]

Key SAR Observations for FGFR Inhibitors:

-

Amide Moiety: The 3-amino-pyrazine-2-carboxamide core is crucial for activity, with the amide NH and the 3-amino group forming hydrogen bonds with the kinase hinge region.[1]

-

Substituent at the 5-position: The nature of the substituent at the 5-position (or 6-position in the case of the cited examples) significantly influences potency and selectivity. Bulky and flexible side chains containing nitrogen heterocycles, such as morpholine and piperazine, are often well-tolerated and can enhance activity.[1][2]

-

Intramolecular Hydrogen Bonding: The design of these inhibitors often incorporates the potential for intramolecular hydrogen bonding, which can help to pre-organize the molecule in a bioactive conformation.[1]

Signaling Pathways Targeted by Pyrazine-based Kinase Inhibitors

The dysregulation of kinase signaling pathways is a key driver of many cancers. Pyrazine-based inhibitors have been developed to target several of these critical pathways.

Experimental Protocols for Biological Evaluation

The biological activity of newly synthesized kinase inhibitors is typically assessed through a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.

Principle:

The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and an APC-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

Protocol Outline:

-

Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., DMSO).

-

In a microplate, add the kinase, the substrate, and ATP to initiate the reaction.

-

Add the test compounds to the wells.

-

Incubate the plate at a controlled temperature for a specific time (e.g., 60 minutes at room temperature).

-

Stop the reaction and add the detection reagents (Eu-labeled antibody and APC-labeled substrate).

-

Incubate the plate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Cell-based assays are essential to determine the effect of the inhibitors on cancer cell growth and viability.

Protocol Outline (e.g., using MTT or CellTiter-Glo®):

-

Seed cancer cells with known kinase pathway alterations in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

Add the proliferation reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

This compound and its analogues are valuable building blocks in the design and synthesis of novel kinase inhibitors. The strategic placement of functional groups on the pyrazine core allows for the development of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases. The synthetic accessibility and the potential for diversification through cross-coupling reactions make this scaffold highly attractive for medicinal chemistry campaigns.

Future research in this area will likely focus on:

-

Exploring new kinase targets: While FGFR and other kinases have been explored, the 2-aminopyrazine scaffold can be adapted to target other kinase families.

-

Improving selectivity: Fine-tuning the substituents on the pyrazine ring can lead to inhibitors with improved selectivity profiles, potentially reducing off-target effects and toxicity.

-

Overcoming drug resistance: The development of derivatives that can inhibit drug-resistant mutant kinases is a critical area of research.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound derivatives. The provided protocols and data summaries are intended to accelerate the discovery and development of the next generation of targeted therapies.

References

An In-Depth Technical Guide to "2-Amino-5-bromo-3-(diethylamino)pyrazine" in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

"2-Amino-5-bromo-3-(diethylamino)pyrazine" (CAS No. 912773-09-2) is a substituted aminopyrazine that has emerged as a valuable building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1] Its unique structural features, including the pyrazine core, a bromine atom amenable to cross-coupling reactions, and strategically positioned amino groups, make it a versatile scaffold for the synthesis of complex heterocyclic compounds targeting key enzymes in cellular signaling pathways. This technical guide provides a comprehensive overview of the synthesis, biological significance, and experimental evaluation of compounds derived from this pyrazine core, with a focus on its application in the discovery of Aurora kinase inhibitors.

Core Compound Specifications

| Property | Value | Reference(s) |

| IUPAC Name | 5-Bromo-N3,N3-diethylpyrazine-2,3-diamine | |

| CAS Number | 912773-09-2 | [1] |

| Molecular Formula | C₈H₁₃BrN₄ | [1] |

| Molecular Weight | 245.12 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as DMSO and methanol | |

| Storage | 2-8°C, protected from light and moisture | [2] |

Synthesis and Chemical Reactivity

"this compound" serves as a key intermediate in multi-step synthetic routes towards biologically active molecules. The pyrazine scaffold is often assembled, and then functional groups are introduced in subsequent steps. A general, one-step, solvent-free synthetic approach has been described for 2-amino-5-bromo-3-substituted pyrazines, highlighting the efficiency of modern synthetic methodologies in preparing such intermediates.[3]

The bromine atom at the 5-position is particularly reactive and allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This enables the exploration of a wide chemical space to optimize the pharmacological properties of the final compounds. The amino groups can be further functionalized, for example, through acylation or alkylation, to modulate the compound's potency, selectivity, and pharmacokinetic profile.

Biological Significance: A Scaffold for Kinase Inhibitors

The pyrazine ring is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[4] Substituted 2-aminopyrazines, in particular, have been identified as a major scaffold for the development of inhibitors targeting Aurora kinases.[3]

Targeting Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[5][6] Their pivotal role in cell division makes them attractive targets for cancer therapy. The development of small molecule inhibitors of Aurora kinases is an active area of research, and "this compound" provides a foundational structure for the synthesis of such inhibitors.[3]

Quantitative Biological Data

While specific biological data for "this compound" itself is not extensively published, as it is primarily a synthetic intermediate, the following table presents representative data for a final compound synthesized from a closely related 2-amino-5-bromo-3-aminopyrazine precursor, demonstrating the potential of this scaffold.

Table 1: In Vitro Activity of a Representative Aurora Kinase Inhibitor Derived from a 2-Amino-5-bromo-3-aminopyrazine Scaffold

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-Based Assay | GI₅₀ (µM) | Reference(s) |

| Example-1 | Aurora A | 15 | HCT116 (Colon) | Inhibition of Histone H3 Phosphorylation | 0.25 | [5][7] |

| Aurora B | 35 | HCT116 (Colon) | Inhibition of Histone H3 Phosphorylation | 0.25 | [5][7] | |

| FLT3 | 8 | MV4-11 (AML) | Cell Proliferation | 0.05 | [5] |

Note: The data presented is for a representative inhibitor from the broader class of compounds and serves to illustrate the potential of the scaffold.

Experimental Protocols

General Synthesis of a Final Inhibitor from "this compound"

The following is a generalized protocol for the synthesis of a final kinase inhibitor using "this compound" as a starting material, typically involving a Suzuki coupling reaction.

Caption: Generalized synthetic workflow for a final inhibitor.

Detailed Protocol:

-

Reaction Setup: In a reaction vessel, dissolve "this compound" (1 equivalent) and the desired aryl boronic acid (1.2 equivalents) in a mixture of dioxane and water.

-

Degassing: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, such as sodium carbonate (2 equivalents), to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the final pure compound.

Biochemical Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical in vitro assay to determine the IC₅₀ of a compound against Aurora kinases.

Caption: Workflow for a biochemical Aurora kinase assay.

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the Aurora kinase enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Cell-Based Inhibition of Histone H3 Phosphorylation Assay

This assay measures the ability of a compound to inhibit Aurora B kinase activity in a cellular context by monitoring the phosphorylation of its substrate, Histone H3.

Caption: Workflow for a cell-based p-Histone H3 assay.

Materials:

-

Human cancer cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer

-

Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with a dose range of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL reagent and an imaging system.

-

Quantify the band intensities to determine the level of inhibition of Histone H3 phosphorylation.[5]

Signaling Pathway

Inhibitors derived from the "this compound" scaffold primarily target the Aurora kinase signaling pathway, which is crucial for mitotic progression.

Caption: Inhibition of the Aurora kinase signaling pathway.

Aurora A is involved in centrosome maturation and spindle assembly during the early stages of mitosis. Aurora B, a component of the chromosomal passenger complex, regulates chromosome segregation and cytokinesis. Small molecule inhibitors developed from the "this compound" scaffold act as ATP-competitive inhibitors, binding to the active site of Aurora kinases and preventing the phosphorylation of their downstream substrates. This leads to mitotic arrest and, ultimately, apoptosis in cancer cells.

Conclusion

"this compound" is a highly valuable and versatile building block in the field of medicinal chemistry. Its utility as a precursor for the synthesis of potent kinase inhibitors, particularly those targeting the Aurora kinase family, underscores its importance in the development of novel anticancer therapeutics. The synthetic tractability of this scaffold, combined with the significant biological role of its downstream targets, ensures its continued relevance in drug discovery and development programs. This guide provides a foundational understanding for researchers to leverage this important chemical entity in their pursuit of innovative medicines.

References

- 1. This compound [myskinrecipes.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 912773-09-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof - Google Patents [patents.google.com]

The Versatile Building Block: A Technical Guide to 2-Amino-5-bromo-3-(diethylamino)pyrazine in Novel Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazine scaffold holds a prominent position due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives are integral to the development of therapeutics targeting a range of diseases, from cancer to infectious agents. Among the vast portfolio of pyrazine-based building blocks, 2-Amino-5-bromo-3-(diethylamino)pyrazine has emerged as a particularly valuable precursor for the synthesis of novel and complex heterocyclic systems. This technical guide provides an in-depth overview of this compound, its properties, and its application in the construction of fused heterocyclic scaffolds with significant therapeutic potential, such as imidazo[1,2-a]pyrazines, which are known to act as kinase inhibitors.[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. Key data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 912773-09-2 | N/A |

| Molecular Formula | C₈H₁₃BrN₄ | N/A |

| Molecular Weight | 245.12 g/mol | N/A |

| Appearance | Not specified in retrieved data | N/A |

| Boiling Point | 349.4°C | [2] |

| Storage | 2-8°C | [2] |

Proper handling and storage are crucial to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.

Synthesis of this compound

While a one-step, solvent-free synthetic approach to synthesizing 2-amino-5-bromo-3-substituted pyrazines has been noted in a patent from Wuhan University, specific details for the diethylamino derivative were not available in the initial search results.[1] However, a general and scalable process for the bromination of aminopyrazines provides a viable synthetic route. This typically involves the treatment of the corresponding 2-amino-3-(diethylamino)pyrazine with a brominating agent.

Application in the Synthesis of Fused Heterocycles: Imidazo[1,2-a]pyrazines

A prime application of this compound is in the synthesis of substituted imidazo[1,2-a]pyrazines. This fused heterocyclic system is a recognized scaffold in the development of kinase inhibitors.[1] The synthesis generally proceeds via a condensation reaction between the 2-aminopyrazine derivative and an α-haloketone, followed by cyclization.

The presence of the bromine atom at the 5-position and the diethylamino group at the 3-position of the pyrazine ring in the starting material allows for the generation of a diverse library of imidazo[1,2-a]pyrazines with varying substituents, which is critical for structure-activity relationship (SAR) studies in drug discovery.

General Experimental Protocol for Imidazo[1,2-a]pyrazine Synthesis